(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and ®-2-bromo-3-chloropropanoic acid.
Coupling Reaction: The first step involves the coupling of 3-chloro-4-fluoroaniline with ®-2-bromo-3-chloropropanoic acid under basic conditions to form the intermediate product.
Hydrolysis: The intermediate product is then subjected to hydrolysis to remove the protecting groups and obtain the desired amino acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can yield the corresponding alcohol.
Scientific Research Applications
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The substituted phenyl ring can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride
- (2R)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
Uniqueness
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and binding properties. This dual substitution pattern can enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
457654-79-4 |
---|---|
Molecular Formula |
C9H10Cl2FNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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